Pomaglumetad methionil

Beschreibung

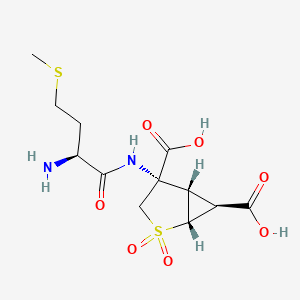

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,4S,5S,6S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O7S2/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t5-,6+,7+,8-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYCNOJFAJAILW-CAMHOICYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@]1(CS(=O)(=O)[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212944 | |

| Record name | Pomaglumetad methionil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635318-55-7 | |

| Record name | Pomaglumetad methionil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635318557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pomaglumetad methionil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POMAGLUMETAD METHIONIL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V85EZ3KFQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pomaglumetad methionil mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Pomaglumetad Methionil

Executive Summary

Pomaglumetad methionil (formerly LY2140023) represents a significant exploration into non-dopaminergic treatments for schizophrenia, grounded in the glutamate hypothesis of the disorder. It is an orally administered prodrug, designed to be rapidly absorbed and hydrolyzed into its active moiety, pomaglumetad (LY404039). The core mechanism of action of pomaglumetad is its function as a potent and selective agonist at the group II metabotropic glutamate receptors, mGluR2 and mGluR3.[1][2] These receptors are predominantly presynaptic G-protein coupled receptors that, when activated, inhibit adenylyl cyclase and subsequently reduce the release of glutamate in key brain regions.[2][3] This action was hypothesized to normalize the cortical hyperactivity of glutamatergic pathways believed to underlie the symptoms of schizophrenia.[2][4] Preclinical studies demonstrated a pharmacological profile consistent with antipsychotic activity, and an initial Phase 2 clinical trial showed promising results.[2][4] However, despite its novel mechanism and favorable side-effect profile compared to traditional antipsychotics, pomaglumetad methionil ultimately failed to demonstrate sufficient efficacy in larger Phase 3 trials, leading to the discontinuation of its development for schizophrenia.[5][6] This guide provides a detailed technical examination of its molecular pharmacology, the experimental validation of its mechanism, and the clinical implications of its development program.

Part 1: The Scientific Rationale: Targeting Glutamate in Schizophrenia

For decades, antipsychotic drug development was dominated by compounds targeting the dopamine D2 receptor. While effective for many patients, particularly for positive symptoms, this approach has limitations and is associated with significant side effects. The glutamate hypothesis of schizophrenia offered a compelling alternative, postulating that hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor, leads to downstream dysregulation of glutamate signaling.[2][7] This dysregulation is thought to manifest as excessive glutamate release and hyperactivity in corticostriatal pathways, contributing to positive, negative, and cognitive symptoms.[8]

This hypothesis identified presynaptic group II metabotropic glutamate receptors (mGluR2 and mGluR3) as prime therapeutic targets.[3] These receptors function as inhibitory autoreceptors on glutamatergic nerve terminals.[9] Their activation provides a negative feedback signal that reduces further glutamate release, thereby offering a direct mechanism to quell the proposed glutamatergic hyperactivity in schizophrenia.[3][10] Pomaglumetad was designed to leverage this endogenous regulatory system, representing a targeted intervention based on a foundational disease hypothesis.

Part 2: Molecular Pharmacology and Signaling Cascade

From Prodrug to Active Agonist

A primary challenge in developing pomaglumetad was its poor oral bioavailability, measured at only 3% in humans.[2] This was attributed to its structural properties limiting absorption. To overcome this, pomaglumetad methionil was synthesized. This prodrug utilizes the high-capacity intestinal peptide transporter 1 (PepT1) for efficient absorption from the gut into the bloodstream.[11][12] Once absorbed, endogenous esterases rapidly hydrolyze the methionil amide bond, releasing the active pomaglumetad molecule. This strategy successfully increased the oral bioavailability to approximately 49%, enabling consistent therapeutic exposure.[11]

Receptor Binding Profile and Selectivity

Pomaglumetad acts as a potent agonist at both mGluR2 and mGluR3. Its high selectivity is a key feature, distinguishing it from multi-receptor antipsychotics. It is devoid of significant affinity for other mGluR subtypes, ionotropic glutamate receptors (NMDA, AMPA, kainate), and, crucially, the biogenic amine receptors (e.g., dopamine, serotonin, histamine) targeted by conventional antipsychotics.[1][2] This highly specific binding profile was predicted to result in a therapeutic effect without the associated motor (extrapyramidal symptoms), metabolic (weight gain), or endocrine (prolactin elevation) side effects common to D2 antagonists.[1][10][13]

Table 1: Receptor Binding Affinity of Pomaglumetad

| Receptor Target | Binding Affinity (Ki) | Source |

|---|---|---|

| Human mGluR2 | 149 ± 11 nM | [2] |

| Human mGluR3 | 92 ± 14 nM | [2] |

| Dopamine, Serotonin, Adrenergic, Histaminergic, Muscarinic Receptors | No appreciable affinity |[2] |

Intracellular Signaling Pathway

The mGluR2 and mGluR3 are coupled to the inhibitory G-protein, Gαi/o.[14] Upon agonist binding by pomaglumetad, the G-protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit directly inhibits the enzyme adenylyl cyclase. This inhibition prevents the conversion of ATP to cyclic AMP (cAMP), a critical second messenger.[2] The resulting decrease in intracellular cAMP levels leads to reduced protein kinase A (PKA) activity and ultimately modulates voltage-gated calcium channels, which is the final step in reducing the probability of glutamate-containing vesicle fusion and release from the presynaptic terminal.

Part 5: Clinical Reality and Future Perspective

Human Pharmacokinetics and Safety Profile

The prodrug strategy for pomaglumetad methionil was successful in achieving adequate oral exposure for clinical testing. [11]In clinical trials, the drug was generally well-tolerated. Consistent with its selective, non-dopaminergic mechanism, it was not associated with the weight gain, extrapyramidal symptoms, or elevated prolactin levels that are common liabilities of existing antipsychotics. [1][10][13]However, incidences of serious adverse events and discontinuation due to adverse events were significantly higher for pomaglumetad methionil compared with aripiprazole in a long-term study. [1] Table 3: Human Pharmacokinetic and Clinical Parameters

| Parameter | Value | Source |

|---|---|---|

| Oral Bioavailability (Prodrug) | ~49% | [11] |

| Elimination Half-Life (Prodrug) | 1.5 - 2.4 hours | [11] |

| Elimination Half-Life (Active Pomaglumetad) | 2.0 - 6.2 hours | [11] |

| Key Phase 3 Efficacy Outcome | Failed to separate from placebo | [1][10] |

| Weight Gain vs. Aripiprazole (24 wks) | Significant weight loss (-2.8 kg) vs. gain (+0.4 kg) | [1]|

Failure in Pivotal Trials and Lessons Learned

Despite a strong mechanistic rationale and promising early data, pomaglumetad methionil failed to meet its primary efficacy endpoints in large-scale Phase 3 studies. [1][10]In a direct comparison, it was found to be significantly less effective at reducing PANSS (Positive and Negative Syndrome Scale) total scores than the active comparator, aripiprazole. [1]In 2012, Eli Lilly and Company halted its development for schizophrenia. [5][6] The failure of pomaglumetad methionil was a significant setback for the glutamate hypothesis of schizophrenia. However, it does not invalidate the target. Several factors may have contributed to the outcome:

-

Patient Heterogeneity: Schizophrenia is a complex, heterogeneous disorder. A post-hoc analysis suggested that pomaglumetad might be effective in a sub-population of patients, such as those early in the course of their illness. [3][4]* Target Engagement: It is possible that the doses used did not achieve sufficient target engagement at mGluR2/3 in all patients to elicit a robust therapeutic effect.

-

Dual Agonism: Acting as an agonist at both mGluR2 and mGluR3 may not be optimal. These receptors can have different, and sometimes opposing, roles in neuroprotection and synaptic plasticity. [9][10] The story of pomaglumetad methionil provides critical insights for future drug development. It highlights the challenge of translating preclinical findings in homogeneous animal models to heterogeneous human patient populations. The field has since shifted focus towards more nuanced approaches, such as developing highly selective positive allosteric modulators (PAMs) that target only mGluR2 or mGluR3, which may offer a more refined and potentially more effective way to modulate the glutamatergic system. [8][15]

References

-

Wikipedia. Pomaglumetad methionil. [Link]

-

Adams, D. H., et al. (2014). Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison. Schizophrenia Research and Treatment. [Link]

-

Wikipedia. Pomaglumetad. [Link]

-

Alzheimer's Drug Discovery Foundation. (2020). Pomaglumetad methionil (also known as POMA, LY-2140023). Cognitive Vitality Reports. [Link]

-

Fell, M. J., et al. (2020). The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus. Neuropsychopharmacology. [Link]

-

Prabhu, V. V., et al. (2013). Glutamate, Glutamate Receptors, and Downstream Signaling Pathways. International Journal of Biological Sciences. [Link]

-

Patsnap Synapse. Pomaglumetad methionil. [Link]

-

Healio. (2012). Experimental schizophrenia drug failed clinical trial. [Link]

-

Prabhu, V. V., et al. (2013). Glutamate, Glutamate Receptors, and Downstream Signaling Pathways. ResearchGate. [Link]

-

Prickett, T. D., et al. (2012). Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer. Clinical Cancer Research. [Link]

-

QIAGEN. Glutamate Receptor Signaling. GeneGlobe. [Link]

-

Prabhu, V. V., et al. (2013). Glutamate, Glutamate Receptors, and Downstream Signaling Pathways. International Journal of Biological Sciences. [Link]

-

Fierce Biotech. (2012). Lilly Stops Phase III Development of Pomaglumetad Methionil For the Treatment of Schizophrenia Based on Efficacy Results. [Link]

-

Wieronska, J. M., et al. (2017). Group II Metabotropic Glutamate Receptors as Targets for Novel Antipsychotic Drugs. Frontiers in Molecular Neuroscience. [Link]

-

Fell, M. J., et al. (2012). Metabotropic Glutamate Receptors as Therapeutic Targets for Schizophrenia. Current Pharmaceutical Design. [Link]

-

Stawicka, M., et al. (2021). The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review. International Journal of Molecular Sciences. [Link]

-

Dogra, S., et al. (2022). Metabotropic Glutamate Receptors As Emerging Targets for the Treatment of Schizophrenia. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Caraci, F., et al. (2018). Targeting mGlu Receptors for Optimization of Antipsychotic Activity and Disease-Modifying Effect in Schizophrenia. Frontiers in Pharmacology. [Link]

-

ResearchGate. (2015). Clinical development of pomaglumetad methionil: A non-dopaminergic treatment for schizophrenia. [Link]

-

Al-Shammary, A. M., et al. (2023). Pomgulated methionil (LY2140023) in schizophrenia patients: a systematic review and meta-analysis. BMC Psychiatry. [Link]

-

Schizophrenia Bulletin. (2019). S23. POMAGLUMETAD METHIONIL NORMALIZES VTA DOPAMINE NEURON ACTIVITY IN THE METHYLAZOXYMETHANOL ACETATE MODEL OF SCHIZOPHRENIA. [Link]

-

Fell, M. J., et al. (2020). The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus. Neuropsychopharmacology. [Link]

-

Xi, Z. X., et al. (2007). Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions. Neuropharmacology. [Link]

-

Xi, Z. X., et al. (2003). Metabotropic Glutamate Receptors 2/3 in the Ventral Tegmental Area and the Nucleus Accumbens Shell Are Involved in Behaviors Relating to Nicotine Dependence. The Journal of Neuroscience. [Link]

-

Droz, B. A., et al. (2017). In Vitro and Clinical Evaluations of the Drug-Drug Interaction Potential of a Metabotropic Glutamate 2/3 Receptor Agonist Prodrug with Intestinal Peptide Transporter 1. Drug Metabolism and Disposition. [Link]

Sources

- 1. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pomaglumetad - Wikipedia [en.wikipedia.org]

- 3. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Experimental schizophrenia drug failed clinical trial [healio.com]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. mdpi.com [mdpi.com]

- 8. Metabotropic Glutamate Receptors as Therapeutic Targets for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Targeting mGlu Receptors for Optimization of Antipsychotic Activity and Disease-Modifying Effect in Schizophrenia [frontiersin.org]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. Pomaglumetad methionil - Wikipedia [en.wikipedia.org]

- 12. In Vitro and Clinical Evaluations of the Drug-Drug Interaction Potential of a Metabotropic Glutamate 2/3 Receptor Agonist Prodrug with Intestinal Peptide Transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pomgulated methionil (LY2140023) in schizophrenia patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Frontiers | Group II Metabotropic Glutamate Receptors as Targets for Novel Antipsychotic Drugs [frontiersin.org]

Pomaglumetad Methionil: A Technical Guide to its mGluR2/3 Receptor Agonist Activity

Abstract

This technical guide provides a comprehensive overview of pomaglumetad methionil, a prodrug of the selective metabotropic glutamate receptor 2 and 3 (mGluR2/3) agonist, pomaglumetad (LY404039). It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for central nervous system disorders. This document delves into the molecular pharmacology of pomaglumetad, detailing its binding and functional characteristics. Furthermore, it provides detailed, field-proven protocols for the in vitro and in vivo characterization of mGluR2/3 agonists. The guide also explores the downstream signaling pathways modulated by mGluR2/3 activation beyond the canonical adenylyl cyclase inhibition, including the MAPK/ERK and PI3K/Akt pathways. Finally, it discusses the therapeutic rationale and the clinical development history of pomaglumetad methionil, offering insights into its potential and challenges.

Introduction: The Rationale for Targeting mGluR2/3

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. Dysregulation of glutamatergic neurotransmission is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including schizophrenia, anxiety, and Parkinson's disease. Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate glutamatergic signaling. The mGluR family is divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.

Group II mGluRs, comprising mGluR2 and mGluR3, are predominantly located on presynaptic terminals, where they act as autoreceptors to inhibit glutamate release.[1] By dampening excessive glutamatergic activity, agonists of mGluR2/3 have been investigated as a novel therapeutic approach for conditions characterized by glutamate excitotoxicity. Pomaglumetad (LY404039) emerged as a potent and selective agonist for mGluR2 and mGluR3.[2] However, its poor oral bioavailability necessitated the development of a prodrug, pomaglumetad methionil (LY2140023), to enhance its therapeutic potential.[3]

Pomaglumetad Methionil: From Prodrug to Active Agonist

Pomaglumetad methionil is the L-methionyl amide prodrug of pomaglumetad. This chemical modification was strategically designed to leverage endogenous peptide transporters for improved absorption following oral administration.

Chemical Structure and Physicochemical Properties

-

Pomaglumetad Methionil (LY2140023):

-

IUPAC Name: (1R,4S,5S,6S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-2,2-dioxo-2λ⁶-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid[3]

-

Molecular Formula: C₁₂H₁₈N₂O₇S₂

-

Molecular Weight: 366.41 g/mol

-

-

Pomaglumetad (LY404039):

-

IUPAC Name: (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]hexane-4,6-dicarboxylic acid[2]

-

Molecular Formula: C₇H₉NO₆S

-

Molecular Weight: 235.21 g/mol

-

Prodrug Conversion

Following oral administration, pomaglumetad methionil is absorbed via peptide transporters in the gastrointestinal tract. Subsequently, it undergoes hydrolysis by peptidases to release the active agonist, pomaglumetad, into systemic circulation. This strategy significantly enhances the bioavailability of pomaglumetad compared to its direct oral administration.[3]

Caption: Conversion of pomaglumetad methionil to pomaglumetad.

Molecular Pharmacology of Pomaglumetad

Pomaglumetad is a potent and selective orthosteric agonist at mGluR2 and mGluR3. Its pharmacological activity has been extensively characterized through a variety of in vitro assays.

Binding Affinity

Radioligand binding assays are employed to determine the affinity of a compound for its target receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Ki).

| Receptor | Binding Affinity (Ki) | Reference |

| Human mGluR2 | 149 ± 11 nM | [2] |

| Human mGluR3 | 92 ± 14 nM | [2] |

Table 1: Binding Affinities of Pomaglumetad (LY404039) for Human mGluR2 and mGluR3.

Functional Activity

The agonist activity of pomaglumetad is typically assessed by measuring its ability to inhibit the production of cyclic adenosine monophosphate (cAMP) following stimulation of adenylyl cyclase by forskolin. As Group II mGluRs are coupled to Gαi/o proteins, their activation leads to a decrease in intracellular cAMP levels. The potency of the agonist is expressed as the half-maximal effective concentration (EC₅₀).

| Receptor | Functional Potency (EC₅₀) | Assay | Reference |

| Human mGluR2 | 23 nM | Forskolin-stimulated cAMP accumulation | [4] |

| Human mGluR3 | 48 nM | Forskolin-stimulated cAMP accumulation | [4] |

Table 2: Functional Potency of Pomaglumetad (LY404039) at Human mGluR2 and mGluR3.

Another functional assay that can be utilized is the [³⁵S]GTPγS binding assay. This assay measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation by an agonist.

Downstream Signaling Pathways of mGluR2/3

While the canonical signaling pathway for mGluR2/3 involves the inhibition of adenylyl cyclase, emerging evidence suggests that these receptors can also modulate other intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.

Caption: Experimental workflow for in vitro characterization.

Objective: To determine the binding affinity (Ki) of a test compound for mGluR2/3.

Materials:

-

Cell membranes expressing human mGluR2 or mGluR3.

-

Radioligand: e.g., [³H]-LY341495.

-

Test compound (e.g., pomaglumetad).

-

Non-specific binding control: A high concentration of a known mGluR2/3 ligand (e.g., 10 µM L-glutamate).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂ and 2 mM CaCl₂).

-

96-well plates.

-

Filter mats (e.g., GF/B).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Cell membrane preparation.

-

Test compound or vehicle (for total binding) or non-specific binding control.

-

Radioligand at a concentration near its Kd.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter mats and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Objective: To determine the functional potency (EC₅₀) of a test compound as an agonist at mGluR2/3.

Materials:

-

Cells stably expressing human mGluR2 or mGluR3.

-

Test compound (e.g., pomaglumetad).

-

Forskolin.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate reader compatible with the detection kit.

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound.

-

Aspirate the culture medium and add assay buffer containing a phosphodiesterase inhibitor.

-

Add the test compound at various concentrations to the wells.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells according to the cAMP detection kit protocol.

-

Measure the intracellular cAMP concentration using the plate reader.

-

Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound to determine the EC₅₀ value.

In Vivo Models of Schizophrenia

Animal models are crucial for evaluating the therapeutic potential of mGluR2/3 agonists in a complex biological system.

Rationale: PCP, a non-competitive NMDA receptor antagonist, induces schizophrenia-like symptoms in humans and behavioral abnormalities in rodents, including hyperlocomotion, which is considered a model for the positive symptoms of schizophrenia. [5] Procedure:

-

Acclimate rodents (rats or mice) to the testing environment (e.g., open-field arena).

-

Administer the test compound (e.g., pomaglumetad methionil) or vehicle via the desired route (e.g., oral gavage).

-

After a pre-treatment period, administer PCP (e.g., 1-5 mg/kg, intraperitoneally).

-

Immediately place the animal in the open-field arena and record locomotor activity for a specified duration (e.g., 60 minutes) using an automated tracking system.

-

Analyze the data to determine if the test compound attenuates PCP-induced hyperlocomotion.

Rationale: Prenatal exposure to MAM in rodents leads to neurodevelopmental abnormalities that mimic some of the pathological and behavioral features of schizophrenia, including deficits in social interaction and cognitive function. [6] Procedure:

-

Administer MAM (e.g., 22 mg/kg, intraperitoneally) to pregnant dams on a specific gestational day (e.g., GD17). [4]2. Allow the offspring to mature to adulthood.

-

Conduct behavioral tests to assess schizophrenia-like phenotypes, such as:

-

Social Interaction Test: Measure the time spent interacting with a novel versus a familiar conspecific.

-

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: Assess sensorimotor gating deficits.

-

Cognitive Tasks: Evaluate learning and memory using tests like the novel object recognition test or the Morris water maze.

-

-

Administer the test compound chronically or acutely to the adult offspring and evaluate its ability to reverse the observed behavioral deficits.

Therapeutic Rationale and Clinical Perspective

The primary therapeutic rationale for using mGluR2/3 agonists in schizophrenia is based on the glutamate hypothesis of the disorder, which posits that a hypofunction of NMDA receptors on GABAergic interneurons leads to a disinhibition of glutamatergic pyramidal neurons, resulting in excessive glutamate release in cortical and limbic regions. By activating presynaptic mGluR2/3, pomaglumetad is expected to normalize this hyperglutamatergic state.

Despite promising preclinical data and initial positive results in a Phase II clinical trial, pomaglumetad methionil failed to meet its primary endpoints in subsequent Phase III trials for the treatment of schizophrenia. [7]The reasons for this failure are likely multifactorial and may include patient heterogeneity, suboptimal dosing, and the complex pathophysiology of schizophrenia that may not be adequately addressed by targeting a single neurotransmitter system. However, post-hoc analyses have suggested potential efficacy in specific patient subpopulations, such as those in the early stages of the disease. Research into the therapeutic potential of mGluR2/3 modulators is ongoing, with a focus on developing more selective compounds and identifying patient populations most likely to respond to this therapeutic approach.

Conclusion

Pomaglumetad methionil and its active metabolite, pomaglumetad, represent a significant effort in the development of non-dopaminergic therapies for schizophrenia. This technical guide has provided a detailed examination of its mechanism of action as a potent mGluR2/3 agonist, from its molecular pharmacology to its effects on downstream signaling pathways. The provided experimental protocols offer a robust framework for the continued investigation of mGluR2/3 modulators. While the clinical development of pomaglumetad methionil for schizophrenia has faced setbacks, the scientific rationale for targeting the glutamatergic system in psychiatric disorders remains compelling. Future research in this area will undoubtedly benefit from the insights gained from the study of this pioneering compound.

References

-

LY404039 | mGluR2/3 Agonist. MedchemExpress.com.

-

Presynaptic inhibition upon CB1 or mGluR2/3 receptor activation requires ERK/MAPK phosphorylation of Munc18-1. National Institutes of Health.

-

The MAM rodent model of schizophrenia. PubMed.

-

mGluR2 Selective Agonists | Modulators. Selleckchem.com.

-

Rodent Phencyclidine (PCP) Model of Schizophrenia. Creative Biolabs.

-

Activation of the extracellular signal-regulated kinase 2 by metabotropic glutamate receptors. PubMed.

-

Glu-mGluR2/3-ERK Signaling Regulates Apoptosis of Hippocampal Neurons in Diabetic-Depression Model Rats. National Institutes of Health.

-

Pomaglumetad. Wikipedia.

-

Metabotropic Glutamate Receptors. MedchemExpress.com.

-

A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors. PubMed.

-

Activation of the Phosphoinositide 3-Kinase-Akt-Mammalian Target of Rapamycin Signaling Pathway Is Required for Metabotropic Glutamate Receptor-Dependent Long-Term Depression. National Institutes of Health.

-

Pomaglumetad methionil. Wikipedia.

-

A Real-Time Method for Measuring cAMP Production Modulated by G i/o-Coupled Metabotropic Glutamate Receptors. ResearchGate.

-

mGluR3 activation by selective ligands couples to Gi protein... ResearchGate.

-

GTPγS Binding Assay. Creative Bioarray.

-

The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus. National Institutes of Health.

-

MAPK/ERK pathway. Wikipedia.

-

GTPγS Binding Assays. NCBI Bookshelf.

-

cAMP - Guide to optimizing agonists of Gαs. Revvity.

-

GTP binding assay. Revvity.

-

Reduced cAMP, Akt activation and p65-c-Rel dimerization: mechanisms involved in the protective effects of mGluR3 agonists in cultured astrocytes. PubMed.

-

Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators. National Institutes of Health.

-

Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. National Institutes of Health.

-

The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus. PubMed.

-

GTP Gi Binding assay Detection Kit. Revvity.

-

Extracellular Signal-Regulated Protein Kinase Activation Is Required for Metabotropic Glutamate Receptor-Dependent Long-Term Depression in Hippocampal Area CA1. Journal of Neuroscience.

-

cAMP assay provides flexibility and stable pharmacology. Revvity.

-

Pomaglumetad methionil (also known as POMA, LY-2140023). Alzheimer's Drug Discovery Foundation.

-

Clinical development of pomaglumetad methionil: a non-dopaminergic treatment for schizophrenia. PubMed.

-

Enhancement of Insulin/PI3K/Akt Signaling Pathway and Modulation of Gut Microbiome by Probiotics Fermentation Technology, a Kefir Grain Product, in Sporadic Alzheimer's Disease Model in Mice. Frontiers.

-

Activation of mGluR2/3 following stress hormone exposure restores sensitivity to alcohol in rats. National Institutes of Health.

-

Clinical development of pomaglumetad methionil: A non-dopaminergic treatment for schizophrenia. ResearchGate.

Sources

- 1. Glu-mGluR2/3-ERK Signaling Regulates Apoptosis of Hippocampal Neurons in Diabetic-Depression Model Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pomaglumetad - Wikipedia [en.wikipedia.org]

- 3. Pomaglumetad methionil - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Clinical development of pomaglumetad methionil: a non-dopaminergic treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Synthesis of Pomaglumetad Methionil: A Prodrug Approach to Enhance CNS Drug Delivery

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: Overcoming the Blood-Brain Barrier with Prodrug Design

Pomaglumetad methionil, also known by its developmental code LY2140023, represents a sophisticated approach to delivering the potent and selective metabotropic glutamate 2/3 (mGlu2/3) receptor agonist, LY404039 (pomaglumetad), to the central nervous system.[1][2][3] While LY404039 exhibits promising therapeutic potential for neurological and psychiatric disorders such as schizophrenia, its clinical utility is hampered by poor oral bioavailability.[1] To circumvent this limitation, a prodrug strategy was employed, acylating the parent molecule with L-methionine to create Pomaglumetad methionil. This strategic modification leverages endogenous peptide transporters to enhance absorption, allowing for effective systemic delivery and subsequent hydrolysis to release the active LY404039 in the body.[1]

This technical guide provides a comprehensive overview of the synthetic pathway to Pomaglumetad methionil, beginning with the construction of the core bicyclo[3.1.0]hexane structure of LY404039, followed by the crucial peptide coupling step. The discussion will emphasize the chemical rationale behind the chosen methodologies, offering insights into the practical execution of this synthesis for research and development purposes.

The Synthetic Blueprint: From Bicyclic Precursor to Final Prodrug

The synthesis of Pomaglumetad methionil is a multi-step process that can be logically divided into two key stages:

-

Construction of the Active Pharmaceutical Ingredient (API) Core: The synthesis of the mGlu2/3 receptor agonist, LY404039. This involves the formation of the strained bicyclo[3.1.0]hexane skeleton and subsequent oxidation of a thioether to a sulfone.

-

Prodrug Formation: The amide coupling of LY404039 with the L-methionine carrier to yield Pomaglumetad methionil.

The overall synthetic workflow is depicted below:

Figure 1: High-level overview of the synthetic workflow for Pomaglumetad methionil.

Stage 1: Synthesis of the Active Core, LY404039

The synthesis of LY404039 hinges on the diastereoselective construction of the bicyclo[3.1.0]hexane system. A plausible synthetic route, based on available literature, initiates from a suitable bicyclo[3.1.0]hex-2-ene precursor.

Step 1.1: Formation of the Thioether Precursor (LY-389795)

While specific patent literature outlines multiple routes, a common approach involves the construction of the thioether precursor, (-)-(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid (LY-389795). One reported method involves heating the starting materials in an autoclave at 100°C for 23 hours to yield LY-389795.[2]

Step 1.2: Protection of Functional Groups

Prior to the oxidation step, the reactive amino and carboxylic acid functionalities of LY-389795 must be protected to prevent unwanted side reactions. A common strategy involves the formation of methyl esters for the carboxylic acids and a tert-butoxycarbonyl (Boc) group for the amine.

Experimental Protocol: Protection of LY-389795

-

Esterification: Suspend LY-389795 in methanol and bubble with dry HCl gas at 0°C until saturation. Allow the reaction to stir at room temperature overnight. Remove the solvent under reduced pressure to yield the dimethyl ester hydrochloride salt.

-

Boc Protection: Dissolve the dimethyl ester hydrochloride salt in a suitable solvent such as dichloromethane. Add a base, for example, triethylamine, to neutralize the hydrochloride salt. Subsequently, add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Purification: The protected intermediate can be purified by column chromatography on silica gel.

Step 1.3: Oxidation of the Thioether to a Sulfone

The key transformation in the synthesis of the LY404039 core is the oxidation of the thioether in the protected LY-389795 to a sulfone. This oxidation is crucial for the desired pharmacological activity of the final compound.

Experimental Protocol: Oxidation to Protected LY404039

-

Dissolve the protected LY-389795 in a suitable solvent, such as a mixture of acetic acid and water.

-

Cool the solution to 0°C in an ice bath.

-

Add a suitable oxidizing agent, such as potassium permanganate or a peroxy acid (e.g., m-CPBA), portion-wise while maintaining the temperature at 0°C. The reaction is exothermic and requires careful monitoring.

-

Allow the reaction to proceed for a specified time, typically 30 minutes to a few hours, until completion is indicated by TLC.[2]

-

Quench the reaction by adding a reducing agent, such as sodium bisulfite, until the purple color of the permanganate disappears.

-

Extract the product with an organic solvent, wash the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate it under reduced pressure.

-

The crude product can be further purified by crystallization or column chromatography.

Step 1.4: Deprotection to Yield LY404039

The final step in the synthesis of the active core is the removal of the protecting groups to yield LY404039.

Experimental Protocol: Deprotection of Protected LY404039

-

Dissolve the protected LY404039 in a suitable solvent, such as dioxane or dichloromethane.

-

Add a strong acid, such as hydrochloric acid or trifluoroacetic acid, to cleave the Boc and methyl ester protecting groups.

-

Stir the reaction at room temperature until completion.

-

Remove the solvent and excess acid under reduced pressure.

-

The crude LY404039 can be purified by crystallization from a suitable solvent system, such as water/ethanol.

Stage 2: Prodrug Formation via Amide Coupling

The conversion of LY404039 to Pomaglumetad methionil is achieved through a standard peptide coupling reaction, forming an amide bond between one of the carboxylic acid groups of LY404039 and the amino group of L-methionine. To facilitate this, the carboxylic acid of L-methionine is typically protected as a methyl or ethyl ester.

Figure 2: Key components of the amide coupling reaction.

Step 2.1: Amide Coupling of LY404039 and L-Methionine Methyl Ester

This step requires the activation of a carboxylic acid on LY404039 to facilitate nucleophilic attack by the amine of L-methionine methyl ester. A variety of standard peptide coupling reagents can be employed for this purpose.

Experimental Protocol: Synthesis of Pomaglumetad Methionil

-

Dissolve LY404039 in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

-

Add a peptide coupling reagent system, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxybenzotriazole (HOBt).

-

Stir the mixture at room temperature for a short period to pre-activate the carboxylic acid.

-

In a separate flask, dissolve L-methionine methyl ester hydrochloride in DMF and add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt.

-

Add the neutralized L-methionine methyl ester solution to the activated LY404039 solution.

-

Allow the reaction to proceed at room temperature overnight or until completion as monitored by HPLC.

-

Upon completion, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent.

-

The organic layers are combined, washed, dried, and concentrated under reduced pressure.

Step 2.2: Final Deprotection and Purification

The final step is the hydrolysis of the methyl ester of the methionine moiety to yield the free carboxylic acid of Pomaglumetad methionil.

Experimental Protocol: Final Deprotection and Purification

-

Dissolve the crude product from the coupling reaction in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

-

Add a base, such as lithium hydroxide (LiOH), and stir at room temperature until the saponification is complete.

-

Acidify the reaction mixture with a suitable acid, for example, 1N HCl, to a pH of approximately 3-4.

-

The final product, Pomaglumetad methionil, can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) or by crystallization from an appropriate solvent system.

Quality Control and Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized Pomaglumetad methionil.

| Analytical Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of covalent bond formation. | Characteristic peaks corresponding to the bicyclo[3.1.0]hexane core, the methionine side chain, and the amide linkage. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the calculated mass of Pomaglumetad methionil. Fragmentation patterns can provide further structural information. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification of impurities. | A single major peak for the desired product with minimal impurities. |

| Chiral HPLC | Confirmation of stereochemical integrity. | Enantiomeric excess should be high, confirming that no significant racemization occurred during the synthesis. |

Conclusion

The synthesis of Pomaglumetad methionil from its active parent, LY404039, is a prime example of rational drug design to overcome pharmacokinetic challenges. The synthetic route, while involving multiple steps, relies on well-established chemical transformations, including the protection of functional groups, oxidation, and peptide coupling. For researchers in drug development, a thorough understanding of this synthetic pathway, including the rationale behind each step and the critical parameters for success, is paramount for the efficient production and evaluation of this promising therapeutic agent. The detailed protocols and analytical considerations provided in this guide serve as a valuable resource for the synthesis and characterization of Pomaglumetad methionil in a laboratory setting.

References

- Pomaglumetad methionil - Drug Targets, Indications, Patents - P

-

Pomaglumetad methionil. In: Wikipedia. (URL: [Link])

-

Pomaglumetad. In: Wikipedia. (URL: [Link])

- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res. (URL: Not available)

-

(PDF) LY-2140023, a prodrug of the group II metabotropic glutamate receptor agonist LY-404039 for the potential treatment of schizophrenia - ResearchGate. (URL: [Link])

-

LY-2140023, a prodrug of the group II metabotropic glutamate receptor agonist LY-404039 for the potential treatment of schizophrenia - PubMed. (URL: [Link])

Sources

Chemical properties and structure of Pomaglumetad methionil

An In-Depth Technical Guide to the Chemical Properties and Structure of Pomaglumetad Methionil

Introduction

Pomaglumetad methionil, also known by its developmental code name LY2140023, is a novel investigational agent developed for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2] It represents a significant departure from traditional antipsychotics that primarily target dopaminergic pathways.[3][4] Instead, pomaglumetad methionil functions as a prodrug of pomaglumetad (LY404039), a selective agonist for the group II metabotropic glutamate receptors 2 and 3 (mGluR2/3).[3][5][6] This mechanism is designed to modulate the dysregulated glutamate neurotransmission hypothesized to be an underlying cause of schizophrenia.[2][7]

The development of the methionil prodrug was a critical strategic decision to overcome the poor oral bioavailability of the active compound, pomaglumetad.[6] By leveraging the peptide transporter 1 (PepT1) for absorption, pomaglumetad methionil achieves significantly higher systemic exposure of the active moiety following oral administration.[1][6] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, mechanism of action, and analytical considerations for professionals in drug development and neuroscience research.

Chemical Identity and Structure

Pomaglumetad methionil is a complex amino acid analog. Its structure is a conjugate of the active drug, pomaglumetad, and the amino acid L-methionine, linked via an amide bond.[6] This design is fundamental to its function as a prodrug.

IUPAC Name: (1R,4S,5S,6S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-2,2-dioxo-2λ⁶-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid.[1]

Key Structural Features:

-

Pomaglumetad Core: A rigid, bicyclic structure containing a sulfonyl group (2,2-dioxide) and two carboxylic acid moieties. This core is responsible for the selective agonism at mGluR2/3.

-

L-Methionine Moiety: An essential amino acid that is coupled to the pomaglumetad core. This addition facilitates active transport across the intestinal epithelium.[6]

-

Stereochemistry: The molecule possesses multiple chiral centers, with the specific (1R,4S,5S,6S) and (2S) configuration being critical for its biological activity and transport.

Caption: Signaling pathway from prodrug administration to reduced glutamate release.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of pomaglumetad methionil is defined by its role as a prodrug.

-

Absorption: Rapidly and efficiently absorbed via PepT1 transporters in the gut. [1][6]* Metabolism: Quickly hydrolyzed into pomaglumetad. The prodrug itself has a short elimination half-life of 1.5 to 2.4 hours. [1]* Bioavailability: Oral bioavailability of the active pomaglumetad is estimated at 49%. [1][6]* Active Metabolite: The resulting pomaglumetad has an elimination half-life of 2 to 6.2 hours. [1]* Protein Binding: Minimal protein binding is reported. [1]

Caption: Pharmacokinetic workflow of pomaglumetad methionil.

Analytical Methodologies

The analysis of pomaglumetad methionil and its active metabolite pomaglumetad in biological matrices requires sensitive and specific analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for quantification in preclinical and clinical studies.

Conceptual LC-MS/MS Protocol for Quantification in Plasma:

-

Sample Preparation:

-

Objective: To remove proteins and other interfering substances from the plasma sample.

-

Procedure: A protein precipitation extraction is typically employed. An aliquot of plasma is mixed with a water-miscible organic solvent (e.g., acetonitrile) containing an appropriate internal standard. The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.

-

Output: The resulting supernatant, containing the analyte and internal standard, is collected for analysis.

-

-

Chromatographic Separation:

-

Objective: To separate the analyte from other components in the extract before detection.

-

System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Stationary Phase: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid). The gradient is optimized to ensure a sharp peak shape and adequate retention time for the analyte.

-

-

Mass Spectrometric Detection:

-

Objective: To selectively detect and quantify the analyte.

-

System: A triple quadrupole mass spectrometer (MS/MS).

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Detection: Selected Reaction Monitoring (SRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for both the analyte and the internal standard.

-

-

Data Analysis:

-

Objective: To determine the concentration of the analyte in the original sample.

-

Procedure: A calibration curve is generated by analyzing samples with known concentrations of the analyte. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration. The concentration of the analyte in the unknown samples is then calculated from this curve.

-

Clinical Development and Status

Pomaglumetad methionil underwent extensive clinical development for the treatment of schizophrenia. [2]Early phase II trials showed promising results, suggesting efficacy comparable to existing antipsychotics but with a potentially more favorable side-effect profile, particularly regarding weight gain and extrapyramidal symptoms. [6][7]However, subsequent larger Phase III trials failed to meet their primary efficacy endpoints, leading Eli Lilly and Company to discontinue its development for schizophrenia in 2012. [8][9][10]Despite these setbacks, the compound has been licensed by other biopharmaceutical companies for further investigation in targeted patient populations, and its unique mechanism of action continues to be of significant interest to the neuroscience community. [5][6]

Conclusion

Pomaglumetad methionil is a chemically sophisticated prodrug engineered to overcome the pharmacokinetic limitations of its active moiety, pomaglumetad. Its structure, featuring a stereospecific L-methionine conjugate, enables efficient oral absorption through active transport, a key innovation in its design. The subsequent activation of mGluR2/3 receptors offers a non-dopaminergic approach to modulating the glutamatergic system, representing a distinct pharmacological strategy for treating neuropsychiatric disorders. While its path through clinical trials has been challenging, the in-depth understanding of its chemical properties, structure, and mechanism of action provides a valuable foundation for future research into glutamatergic modulation in CNS disorders.

References

-

Wikipedia. Pomaglumetad methionil. [Link]

-

Alzheimer's Drug Discovery Foundation. Pomaglumetad methionil (also known as POMA, LY-2140023). [Link]

-

Wikipedia. Pomaglumetad. [Link]

-

PubChem. Pomaglumetad Methionil | C12H20N2O8S2 | CID 56842185. [Link]

-

Patsnap Synapse. Pomaglumetad methionil - Drug Targets, Indications, Patents. [Link]

-

PubMed. Clinical development of pomaglumetad methionil: a non-dopaminergic treatment for schizophrenia. [Link]

-

KEGG DRUG. Pomaglumetad methionil. [Link]

-

PubMed. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus. [Link]

-

Healio. Experimental schizophrenia drug failed clinical trial. [Link]

-

Eli Lilly and Company. Lilly Announces Pomaglumetad Methionil Did Not Meet Primary Endpoint of Clinical Study. [Link]

-

Fierce Biotech. Lilly Stops Phase III Development of Pomaglumetad Methionil For the Treatment of Schizophrenia Based on Efficacy Results. [Link]

-

PubMed Central. Pomgulated methionil (LY2140023) in schizophrenia patients: a systematic review and meta-analysis. [Link]

-

ResearchGate. Clinical development of pomaglumetad methionil: A non-dopaminergic treatment for schizophrenia | Request PDF. [Link]

-

PubMed Central. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus. [Link]

-

USAN. POMAGLUMETAD METHIONIL. [Link]

Sources

- 1. Pomaglumetad methionil - Wikipedia [en.wikipedia.org]

- 2. Clinical development of pomaglumetad methionil: a non-dopaminergic treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pomgulated methionil (LY2140023) in schizophrenia patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. Pomaglumetad - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Experimental schizophrenia drug failed clinical trial [healio.com]

- 9. fiercepharma.com [fiercepharma.com]

- 10. fiercebiotech.com [fiercebiotech.com]

Pomaglumetad methionil vs LY404039 bioavailability

An In-Depth Technical Guide: Resolving the Bioavailability Challenge of the mGlu2/3 Receptor Agonist LY404039 through the Pomaglumetad Methionil Prodrug Strategy

Executive Summary

The selective metabotropic glutamate receptor 2/3 (mGlu2/3) agonist, LY404039 (pomaglumetad), presents a promising non-dopaminergic mechanism for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2][3] However, its clinical development has been severely hampered by low oral absorption and poor bioavailability in humans, estimated to be as low as 3%.[1] This guide details the successful prodrug strategy employed to overcome this limitation through the development of pomaglumetad methionil (LY2140023). By creating a methionine amide of the parent compound, pomaglumetad methionil is engineered to be a high-affinity substrate for the intestinal peptide transporter 1 (PEPT1).[4][5][6] This mechanism facilitates rapid and efficient absorption from the gastrointestinal tract, after which the prodrug is hydrolyzed by endogenous enzymes, primarily dehydropeptidase-1 (DPEP1), to release the active LY404039 into systemic circulation.[1][7] This strategy elevates the oral bioavailability of the active moiety to approximately 49%, a greater than 16-fold improvement that enables clinically relevant plasma concentrations.[1][8]

Introduction: The Glutamatergic Hypothesis and the LY404039 Conundrum

The development of novel therapeutics for schizophrenia has increasingly focused on the glutamatergic system, which is implicated in the pathophysiology of the disease.[2][9] Group II metabotropic glutamate receptors, mGlu2 and mGlu3, are key presynaptic autoreceptors that modulate glutamate release in cortico-limbic brain regions.[10][11] Agonism of these receptors can dampen excessive glutamate release, offering a therapeutic mechanism distinct from traditional dopamine D2 receptor antagonists.[2][12]

LY404039 (pomaglumetad) emerged as a potent and highly selective mGlu2/3 receptor agonist with a promising preclinical profile, demonstrating antipsychotic-like effects in animal models without the motor side effects associated with many current medications.[1][13][14] Despite its high potency, the progression of LY404039 was halted by a critical pharmacokinetic flaw: extremely poor oral bioavailability in humans.[1][15] This limitation necessitated the development of a method to enhance its systemic exposure following oral administration to achieve therapeutic relevance.

The Prodrug Solution: Pomaglumetad Methionil (LY2140023)

To address the bioavailability issue of LY404039, a targeted prodrug approach was implemented. The result was pomaglumetad methionil (LY2140023), a methionine amide prodrug of LY404039.[16]

Rationale and Mechanism of Enhanced Absorption

The core strategy was to hijack a native transport system in the gastrointestinal tract. The human peptide transporter 1 (PEPT1) is a high-capacity, low-affinity transporter highly expressed on the apical membrane of intestinal epithelial cells. Its physiological function is the absorption of di- and tri-peptides from digested food. By attaching a methionine molecule to LY404039, pomaglumetad methionil was designed to mimic a dipeptide, making it a substrate for PEPT1.[4][5][8] This allows the prodrug to be actively transported from the intestinal lumen into the enterocytes, bypassing the poor passive diffusion that limits the absorption of the parent compound.[1] In vitro studies confirmed that pomaglumetad methionil is a PEPT1 substrate with a Kₘ value of approximately 30 µM.[4][6]

In Vivo Bioactivation

Once absorbed, pomaglumetad methionil is an inactive prodrug, with Ki values for mGlu2/3 receptors greater than 100 μM.[1] Its therapeutic activity depends on its conversion back to the active LY404039. This bioactivation is achieved through rapid hydrolysis of the amide bond. In vitro studies using human tissue homogenates identified the intestine and kidney as primary sites of hydrolysis, with additional activity in plasma.[7] The enzyme responsible for this conversion was identified as dehydropeptidase-1 (DPEP1), a membrane-bound zinc-dependent metalloproteinase.[7]

The metabolic activation pathway is therefore a two-step process: PEPT1-mediated absorption followed by DPEP1-mediated hydrolysis to release the active drug.

Caption: Metabolic activation of pomaglumetad methionil.

Comparative Physicochemical and Pharmacokinetic Profile

The success of the prodrug strategy is quantitatively demonstrated by the stark contrast in the pharmacokinetic profiles of the two molecules. The addition of the methionine promoiety increases the molecular weight but critically enables the PEPT1 transport mechanism.

Table 1: Comparative Physicochemical Properties

| Compound | Formula | Molar Mass ( g/mol ) |

|---|---|---|

| LY404039 (Pomaglumetad) | C₇H₉NO₆S | 235.21[1] |

| Pomaglumetad Methionil | C₁₂H₁₈N₂O₇S₂ | 366.40[8][15] |

The most significant impact is seen in the pharmacokinetic parameters following oral administration in humans.

Table 2: Comparative Pharmacokinetic Parameters in Humans

| Parameter | LY404039 (Parent Drug) | Pomaglumetad Methionil (Prodrug) | Fold Change |

|---|---|---|---|

| Oral Bioavailability (F%) | ~3%[1] | ~49%[1][8] | ~16x |

| Elimination Half-life (t½) | 2 - 6.2 hours (as active moiety)[8] | 1.5 - 2.4 hours (prodrug)[8] | N/A |

The data clearly shows that while the prodrug itself has a short half-life, its efficient absorption leads to significantly higher plasma levels of the active LY404039 for a sustained period compared to administering LY404039 directly.[1]

Experimental Protocols for Bioavailability Assessment

For researchers investigating similar prodrug strategies, the following protocols outline the essential experiments for validating the mechanism and quantifying the improvement in bioavailability.

Protocol 1: In Vitro Validation of PEPT1-Mediated Transport

Objective: To confirm that the prodrug is a substrate of the PEPT1 transporter using a Caco-2 cell monolayer model, which mimics the intestinal epithelium.

Methodology:

-

Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for spontaneous differentiation and expression of PEPT1 transporters.

-

Transport Buffer: Prepare a standard transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to pH 6.0, the optimal pH for PEPT1 activity.

-

Experiment Setup:

-

Wash the Caco-2 monolayers with transport buffer.

-

Add the test compound (Pomaglumetad Methionil) to the apical (donor) side of the Transwell® insert.

-

Include control groups:

-

Negative Control: Parent drug (LY404039) to demonstrate low passive permeability.

-

Inhibition Control: Test compound co-incubated with a known PEPT1 competitive inhibitor (e.g., Glycylsarcosine) to confirm transport is PEPT1-mediated.

-

-

-

Sampling: At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) side.

-

Quantification: Analyze the concentration of the compound in the basolateral samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp). A high Papp value for the prodrug that is significantly reduced in the presence of an inhibitor confirms PEPT1-mediated transport.

Protocol 2: In Vivo Comparative Pharmacokinetic Study in a Rodent Model

Objective: To determine and compare the oral bioavailability of the parent drug (LY404039) and the prodrug (pomaglumetad methionil).

Methodology:

-

Animal Model: Use male Sprague-Dawley rats (n=6-8 per group) with surgically implanted jugular vein catheters for serial blood sampling.

-

Study Design: Employ a crossover design to minimize inter-animal variability. Each animal will receive both treatments with a washout period of at least one week between doses.

-

Group 1: Receives an intravenous (IV) dose of LY404039 (for bioavailability calculation).

-

Group 2: Receives an oral (PO) dose of LY404039.

-

Group 3: Receives an oral (PO) dose of pomaglumetad methionil.

-

-

Dosing:

-

IV dose is administered as a bolus via the tail vein.

-

PO doses are administered via oral gavage. Doses should be molar-equivalent to the active moiety.

-

-

Blood Sampling: Collect serial blood samples (approx. 100-150 µL) via the jugular vein catheter at pre-dose and multiple post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

-

Sample Processing: Immediately process blood samples to separate plasma by centrifugation. Store plasma at -80°C until analysis.

-

Bioanalysis: Extract the drug from plasma samples (e.g., via protein precipitation or solid-phase extraction). Quantify the plasma concentrations of both pomaglumetad methionil and LY404039 using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (AUC, Cmax, Tmax, t½).

-

Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

-

Caption: Experimental workflow for a comparative in vivo PK study.

Conclusion

The case of pomaglumetad methionil and LY404039 serves as an exemplary model of rational prodrug design in modern drug development. By identifying the fundamental barrier to the parent drug's utility—poor absorption—a targeted solution was engineered. Leveraging the endogenous PEPT1 transport system allowed for a dramatic, clinically meaningful improvement in oral bioavailability, transforming a promising but non-viable compound into a drug candidate suitable for extensive clinical investigation.[12][17][18] This technical guide underscores the critical importance of integrating mechanistic biology and pharmacokinetic principles to overcome the inherent challenges of drug delivery.

References

-

Title: Pomaglumetad methionil (also known as POMA, LY-2140023) - Alzheimer's Drug Discovery Foundation Source: Alzheimer's Drug Discovery Foundation URL: [Link]

-

Title: Pomaglumetad methionil - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Pomaglumetad - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Improved bioavailability of the mGlu2/3 receptor agonist LY354740 using a prodrug strategy: in vivo pharmacology of LY544344 Source: PubMed URL: [Link]

-

Title: Pharmacological and pharmacokinetic properties of a structurally novel, potent, and selective metabotropic glutamate 2/3 receptor agonist: in vitro characterization of agonist (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]-hexane-4,6-dicarboxylic acid (LY404039) Source: PubMed URL: [Link]

-

Title: Preclinical pharmacology of mGlu2/3 receptor agonists: novel agents for schizophrenia? Source: PubMed URL: [Link]

-

Title: In vitro characterization of the bioconversion of pomaglumetad methionil, a novel metabotropic glutamate 2/3 receptor agonist peptide prodrug Source: PubMed URL: [Link]

-

Title: Discovery of MGS0274, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability Source: PubMed URL: [Link]

-

Title: In Vitro and Clinical Evaluations of the Drug-Drug Interaction Potential of a Metabotropic Glutamate 2/3 Receptor Agonist Prodrug with Intestinal Peptide Transporter 1 Source: PubMed URL: [Link]

-

Title: Preclinical Pharmacology of mGlu2 / 3 Receptor Agonists: Novel Agents for Schizophrenia? Source: ResearchGate URL: [Link]

-

Title: Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? Source: PubMed Central URL: [Link]

-

Title: A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia Source: PubMed URL: [Link]

-

Title: Discovery of MGS0274, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability Source: ResearchGate URL: [Link]

-

Title: Safety and pharmacokinetic profiles of MGS0274 besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects Source: NIH URL: [Link]

-

Title: In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders Source: PubMed URL: [Link]

-

Title: Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions Source: PubMed Central URL: [Link]

-

Title: Metabotropic Glutamate Receptor 2/3 as Targets for Treating Nicotine Addiction Source: PubMed Central URL: [Link]

-

Title: Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison Source: NIH URL: [Link]

-

Title: Metabotropic Glutamate 2/3 Receptor Agonists and Positive Allosteric Modulators of Metabotropic Glutamate Receptor 2 as Novel Agents for the Treatment of Schizophrenia Source: ResearchGate URL: [Link]

-

Title: Peripubertal mGluR2/3 Agonist Treatment Prevents Hippocampal Dysfunction and Dopamine System Hyperactivity in Adulthood in MAM Model of Schizophrenia Source: PubMed Central URL: [Link]

-

Title: Group II metabotropic glutamate receptors (mGlu2/3) in drug addiction Source: PubMed Central URL: [Link]

-

Title: Exploratory analysis for a targeted patient population responsive to the metabotropic glutamate 2/3 receptor agonist pomaglumetad methionil in schizophrenia Source: PubMed URL: [Link]

-

Title: Pomaglumetad methionil - Drug Targets, Indications, Patents Source: Patsnap Synapse URL: [Link]

-

Title: Pomaglumetad methionil hydrochloride (LY2140023 hydrochloride) | LY404039 Prodrug Source: MedChemExpress (Japanese) URL: [Link]

-

Title: LY-2140023, a prodrug of the group II metabotropic glutamate receptor agonist LY-404039 for the potential treatment of schizophrenia Source: PubMed URL: [Link]

-

Title: (PDF) LY-2140023, a prodrug of the group II metabotropic glutamate receptor agonist LY-404039 for the potential treatment of schizophrenia Source: ResearchGate URL: [Link]

Sources

- 1. Pomaglumetad - Wikipedia [en.wikipedia.org]

- 2. Preclinical pharmacology of mGlu2/3 receptor agonists: novel agents for schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In Vitro and Clinical Evaluations of the Drug-Drug Interaction Potential of a Metabotropic Glutamate 2/3 Receptor Agonist Prodrug with Intestinal Peptide Transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro characterization of the bioconversion of pomaglumetad methionil, a novel metabotropic glutamate 2/3 receptor agonist peptide prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pomaglumetad methionil - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabotropic Glutamate Receptor 2/3 as Targets for Treating Nicotine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological and pharmacokinetic properties of a structurally novel, potent, and selective metabotropic glutamate 2/3 receptor agonist: in vitro characterization of agonist (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]-hexane-4,6-dicarboxylic acid (LY404039) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. alzdiscovery.org [alzdiscovery.org]

- 16. LY-2140023, a prodrug of the group II metabotropic glutamate receptor agonist LY-404039 for the potential treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploratory analysis for a targeted patient population responsive to the metabotropic glutamate 2/3 receptor agonist pomaglumetad methionil in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical pharmacology of Pomaglumetad methionil

An In-Depth Technical Guide to the Preclinical Pharmacology of Pomaglumetad Methionil

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the preclinical pharmacology of Pomaglumetad methionil (LY2140023), a selective metabotropic glutamate receptor 2/3 (mGluR2/3) agonist. It is intended for researchers, scientists, and drug development professionals engaged in the study of novel therapeutics for central nervous system disorders.

Introduction: A Novel Glutamatergic Approach

For decades, the primary strategy for treating schizophrenia has centered on the modulation of dopamine D2 receptors[1]. While effective for positive symptoms, this approach often comes with significant limitations, including extrapyramidal symptoms, metabolic disturbances, and limited efficacy against negative and cognitive deficits[2][3]. This clinical reality spurred the investigation of alternative neurotransmitter systems, with the glutamate system emerging as a promising target.

The glutamate hypothesis of schizophrenia posits that dysregulated glutamatergic neurotransmission is a core pathophysiological feature of the disorder[4][5]. Pomaglumetad methionil was developed by Eli Lilly as a novel therapeutic agent designed to address this glutamatergic imbalance. It is a methionine prodrug of the active compound pomaglumetad (LY404039)[2][3][6]. The prodrug strategy was a critical formulation choice, as the parent compound, pomaglumetad, exhibited low oral absorption and bioavailability in humans, limiting its therapeutic potential[7]. Pomaglumetad methionil leverages the intestinal peptide transporter 1 (PEPT1) to significantly enhance oral absorption and systemic exposure to the active agonist[8].

Core Mechanism of Action: Selective mGluR2/3 Agonism

Pomaglumetad is a potent and highly selective agonist for the group II metabotropic glutamate receptors, mGluR2 and mGluR3[2][7]. These receptors are predominantly Gi/o-coupled and are primarily located on presynaptic terminals in key brain regions associated with psychosis, including the prefrontal cortex, thalamus, and limbic system[1][7].

The activation of these presynaptic autoreceptors serves as a crucial feedback mechanism to regulate excessive glutamate release[1][6]. By acting as an agonist, pomaglumetad mimics the effect of endogenous glutamate at these sites, effectively dampening neuronal excitability. This mechanism involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels, and ultimately decreasing the probability of glutamate release from the presynaptic neuron[7].

This targeted modulation of the glutamate system represents a fundamental departure from dopamine-centric antipsychotics. Pomaglumetad has no significant affinity for dopamine, serotonin, adrenergic, histaminergic, or muscarinic receptors, a selectivity that predicted a more favorable side-effect profile, particularly concerning weight gain and extrapyramidal symptoms[2][3][7].

Signaling Pathway of Pomaglumetad at the Presynaptic Terminal

Caption: Workflow for assessing Pomaglumetad's effect on VTA dopamine neurons.

Preclinical Pharmacokinetics

The pharmacokinetic (PK) profile describes how an organism processes a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding the preclinical PK of pomaglumetad was essential for dose selection in efficacy and safety studies.

-

Absorption: Following oral administration in rats, Pomaglumetad methionil is absorbed, likely via the PEPT1 transporter, and is then rapidly converted to the active moiety, pomaglumetad.[8]

-

Bioavailability: The oral bioavailability of pomaglumetad in overnight-fasted rats was found to be 63%, a significant improvement over the parent compound and a testament to the success of the prodrug approach.[7]

-

Distribution, Metabolism, & Excretion: Detailed preclinical studies characterized the distribution into tissues, metabolic pathways, and routes of elimination, ensuring the compound had properties suitable for further development.

| Species | Route | Dose | Cmax | AUC₀₋₂₄ | Oral Bioavailability |

| Rat | IV | - | 7.5 µg/mL | 2.9 µgh/mL | N/A |

| Rat | Oral | - | 4.0 µg/mL | 7.2 µgh/mL | 63% |

| Table 3: Pharmacokinetic parameters of pomaglumetad in rats.[7] |

Preclinical Safety and Toxicology

A critical component of any drug development program is the comprehensive evaluation of safety and tolerability. The primary goals of preclinical toxicology are to identify potential target organs for toxicity, determine a safe starting dose for human trials, and establish safety parameters for clinical monitoring.[9]